cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Overview
Description
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene is a complex organic compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound is known for its unique structure, which includes a tetraazacyclopentane ring fused with an acenaphthylene moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene typically involves the reaction of glyoxal with cyclen (1,4,7,10-tetraazacyclododecane) under controlled conditions. One common method includes the use of pyruvaldehyde and ethanol at low temperatures, followed by the addition of glyoxal and benzotriazole in a water/ethanol mixture. The reaction is then completed with the addition of sodium borohydride
Chemical Reactions Analysis
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene can be compared to other similar compounds, such as:
Cyclen (1,4,7,10-tetraazacyclododecane): A simpler tetraazacycloalkane used as a ligand in coordination chemistry.
Acenaphthylene derivatives: Compounds with similar acenaphthylene moieties but different functional groups or ring structures.
Other tetraazacyclopentane derivatives: Compounds with variations in the substituents on the tetraazacyclopentane ring.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPZOYMEWUTYDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN3CCN4C3C2N1CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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